N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it an interesting subject for chemical research and development.
Mechanism of Action
Thiazoles
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many biologically active compounds and have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate. The final step involves the formation of the amide bond, which can be accomplished using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated peptide synthesizers for the amide bond formation. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide
- N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzamide
- N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohexanecarboxamide
Uniqueness
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is unique due to the presence of the cyclohex-3-enecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-19(15-5-2-1-3-6-15)22-17-8-11-24(12-9-17)20-23-18(14-26-20)16-7-4-10-21-13-16/h1-2,4,7,10,13-15,17H,3,5-6,8-9,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRGICRONGVRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.